d-Glucal

Catalog No.
S610624
CAS No.
13265-84-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Glucal

CAS Number

13265-84-4

Product Name

d-Glucal

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N

SMILES

C1=COC(C(C1O)O)CO

Synonyms

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal;

Canonical SMILES

C1=COC(C(C1O)O)CO

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO

D-Glucal is an unsaturated carbohydrate, specifically a derivative of D-glucose. It is characterized by a double bond between the C1 and C2 carbon atoms, which distinguishes it from its saturated counterpart. This compound plays a significant role in carbohydrate chemistry due to its unique structural properties, allowing it to participate in various

Enzyme Studies:

  • d-Glucal can be used as a substrate to study the specificity and activity of enzymes involved in carbohydrate metabolism. (Source)
  • Its reactive double bond allows researchers to probe the catalytic mechanisms of these enzymes.

Synthesis of Modified Sugars:

  • d-Glucal can serve as a building block for the synthesis of modified sugars with specific properties. (Source: )
  • These modified sugars can be used in various research applications, such as drug discovery or the development of functional materials.

Glycosyl Transfer Reactions:

  • d-Glucal can act as a glycosyl donor in enzymatic reactions, replacing glucose-1-phosphate. (Source: )
  • This allows researchers to study the mechanism and regulation of these reactions, which are important for glycan biosynthesis and other biological processes.

Chemical Reactivity Studies:

  • The unsaturated bond in d-Glucal makes it highly reactive, allowing scientists to investigate its chemical behavior under different conditions. (Source: )
  • This knowledge can be valuable for understanding the stability and degradation pathways of carbohydrates in various contexts.
, primarily due to its reactive double bond. Key reactions include:

  • Addition Reactions: D-Glucal can react with nucleophiles, leading to the formation of various glycosides. For instance, it has been shown to react with thiocyanogen to produce methyl 2-thio-β-D-glucopyranoside .
  • Phosphorylation: The compound can be phosphorylated by inverting phosphorylases, which facilitates the synthesis of derivatives such as 2-deoxy-beta-D-arabino-hexopyranosyl-(1→4)-D-glucose .
  • Fluorination: D-Glucal and its derivatives have been studied for their reactions with electrophilic fluorination reagents, resulting in various fluorinated products .

D-Glucal exhibits notable biological activities. It has been investigated for its potential as a precursor in the synthesis of biologically active compounds, including antibiotics and antiviral agents. Its derivatives have shown promise in medicinal chemistry, particularly in developing drugs that target specific biological pathways.

Several methods exist for synthesizing D-glucal:

  • Dehydration of D-Glucose: The most common method involves the dehydration of D-glucose under acidic conditions, yielding D-glucal.
  • Improved Synthesis Techniques: Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, one method involves the reaction of anhydrides with N-iodosuccinimide in methanol to produce 3,6-anhydro-D-glucal .
  • Use of Boron Trifluoride: Another approach includes reacting tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride .

D-Glucal has several applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activity.
  • Chemical Synthesis: D-glucal serves as a building block for synthesizing complex carbohydrates and glycosides.
  • Research: It is utilized in studies aimed at understanding carbohydrate chemistry and enzyme interactions.

Studies on D-glucal interactions focus on its reactivity with enzymes and other biomolecules. For example, research has shown that D-glucal can be phosphorylated by certain enzymes, leading to significant implications for metabolic pathways involving carbohydrates . Furthermore, investigations into its interactions with fluorination reagents reveal potential applications in developing fluorinated compounds for medicinal purposes .

D-Glucal shares similarities with several other unsaturated carbohydrates. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
D-GalactalUnsaturated with a similar double bondUsed primarily in glycoside synthesis
D-MannoseSaturated form without double bondEssential for cell signaling
3,6-Anhydro-D-glucalAnhydro derivative of D-glucalExhibits different reactivity patterns
D-FructoseKetose sugarPlays a vital role in energy metabolism

D-Glucal's unique double bond allows it to participate in specific reactions that saturated sugars cannot, making it a valuable compound in organic synthesis and medicinal chemistry.

Discovery and Early Research Contributions

D-Glucal was first synthesized in 1913 by Hermann Emil Fischer and Karl Zach via reductive elimination of a glycosyl halide derived from D-glucose. Initially misidentified as an aldehyde, its true structure as a 1,2-unsaturated sugar was later confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) studies. Early applications focused on its role as a precursor for oligosaccharide synthesis, leveraging its reactive double bond for glycosylation reactions.

Key Milestones in Early D-Glucal Research

YearDiscovery/ContributionResearchersSignificance
1913First synthesis of D-glucalFischer & ZachEstablished foundational synthetic route
1962Methoxymercuration reactionsInglis et al.Enabled stereoselective 2-deoxyglycoside synthesis
1982Enzymatic hydration mechanismsLegler et al.Demonstrated stereospecific glucosyl transfer

Paradigm Shifts in D-Glucal Chemistry

The 1980s–2000s witnessed transformative advances:

  • Enzymatic Specificity: D-Glucal was shown to serve as a substrate for α- and β-glucosidases, enabling stereospecific hydration to 2-deoxy-D-glucose derivatives. This revealed glycosidases' capacity to create anomeric configurations de novo, challenging prior mechanistic assumptions.
  • Synthetic Methodology: Innovations like ring-closing metathesis and palladium-catalyzed cross-couplings expanded access to functionalized glycals. For example, 3,4,6-tri-O-acetyl-D-glucal became a key intermediate for solid-phase oligosaccharide synthesis.
  • Structural Insights: Quantum mechanical calculations confirmed the half-chair conformation as the most stable for pyranose glycals, guiding rational design of derivatives.

Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield (%)Key AdvantageReference
Fischer-ZachZn, HCl, glycosyl halide60–70Historical relevance
Ring-closing metathesisGrubbs catalyst, CH₂Cl₂85–90Stereocontrol
Pd-catalyzed CDCPd(OAc)₂, CuI, AgOTf78–90Atom economy

Contemporary Research Landscape

Recent studies highlight D-glucal’s versatility in interdisciplinary applications:

Antifungal and Antiviral Applications

D-Glucal inhibits aflatoxin biosynthesis in Aspergillus flavus by disrupting glycolysis, reducing acetyl-CoA pools required for mycotoxin production. Metabolomics data reveal a 159-fold increase in furanacetic acid and 2.2-fold rise in kojic acid under D-glucal treatment:

MetaboliteFold Change (D-Glucal vs. Control)Role
Glucose+9.27Accumulation indicates glycolysis inhibition
Kojic acid+2.20Competing secondary metabolite
Palmitic acid-3.81Reduced fatty acid biosynthesis

Synthetic Biology

Palladium-catalyzed reactions enable complex transformations:

  • Aminocarbonylative cyclization of 1-alkynyl-2-iodo-D-glucals yields pyridinone-fused glycosides (85–92% yield).
  • Cross-dehydrogenative coupling (CDC) with styrenes produces pentasubstituted chromanes with three chiral centers.

Drug Delivery Systems

D-Glucal derivatives enhance bioconjugation techniques, enabling targeted drug delivery. For instance, 2-deoxy-N-glycosides synthesized from D-glucal show improved pharmacokinetic profiles.

Classical Fischer-Zach Methodology and Derivatives

The foundational synthesis of D-glucal, reported by Fischer and Zach in 1913, remains a benchmark in glycal chemistry. This method involves the reductive elimination of a glycosyl halide precursor using zinc dust in aqueous acetic acid. Starting with D-glucose, the protocol proceeds through acetylation to protect hydroxyl groups, followed by bromination at the anomeric center to yield acetobromoglucose. Subsequent treatment with zinc induces a tandem dehalogenation and elimination reaction, generating the 1,2-unsaturated D-glucal structure [1] [2].

Key modifications to the Fischer-Zach method have expanded its utility. For instance, replacing zinc with sodium amalgam or lithium aluminum hydride alters reaction kinetics and selectivity, particularly for acid-sensitive substrates. Additionally, the use of aprotic solvents like tetrahydrofuran (THF) instead of aqueous acetic acid minimizes side reactions such as hydrolysis, improving yields to >80% in optimized conditions [1]. Despite its age, this methodology retains relevance due to its scalability and compatibility with diverse protecting groups.

Acetobromoglucose-Based Synthetic Routes

Zinc-Mediated Dehydrohalogenation Protocols

Modern iterations of the Fischer-Zach synthesis often employ acetobromoglucose as the starting material, leveraging its stability and commercial availability. Zinc-mediated dehydrohalogenation typically occurs under mild conditions (20–25°C) in buffered aqueous systems. The reaction mechanism proceeds via a concerted E2 elimination, where zinc coordinates to the halide leaving group, facilitating base-assisted deprotonation at C2 and concurrent double bond formation [1].

Table 1: Optimization of Zinc-Mediated D-Glucal Synthesis

Zinc TypeSolvent SystemTemperature (°C)Yield (%)
Zinc dustH₂O/AcOH2568
Activated zincTHF/H₂O3082
Zinc-copper coupleEtOH/H₂O2075

Activation of zinc through amalgamation or acid washing enhances surface reactivity, reducing reaction times from 24 hours to under 6 hours. Recent studies demonstrate that ultrasonic irradiation further accelerates the process by promoting zinc dispersion and eliminating passivation layers [1].

Buffer Systems and Reaction Optimization

The choice of buffer system critically influences elimination efficiency. Acetic acid/sodium acetate buffers (pH 4.5–5.5) optimally balance proton availability for zinc activation and base strength for deprotonation. Excess acidity promotes premature hydrolysis of acetobromoglucose, while higher pH values (>6) favor competing substitution pathways. Kinetic studies reveal a second-order dependence on both zinc and substrate concentrations, underscoring the bimolecular nature of the rate-determining step [1].

One-Pot Synthetic Protocols

Perchloric Acid-Catalyzed Acetylation Strategies

One-pot methodologies streamline D-glucal synthesis by combining acetylation, bromination, and elimination in a single reactor. Perchloric acid (HClO₄) serves as a dual-purpose catalyst, accelerating both acetylation of D-glucose and subsequent bromination with hydrogen bromide (HBr). The reaction sequence proceeds as follows:

  • Acetylation: D-glucose + acetic anhydride → β-D-glucopyranose pentaacetate
  • Bromination: Pentaacetate + HBr → acetobromoglucose
  • Elimination: Acetobromoglucose + Zn → D-glucal

This approach eliminates intermediate isolation steps, achieving an overall yield of 70–75% with reaction times under 8 hours [1]. Careful control of HClO₄ concentration (<5% v/v) prevents oxidative degradation of the glycal product.

Hydrogen Bromide-Mediated Transformations

Gaseous HBr introduced into acetylated glucose suspensions generates acetobromoglucose in situ, which undergoes immediate zinc-mediated elimination. This gas-phase method minimizes solvent usage and improves atom economy, though it requires specialized equipment for HBr handling. Notably, substituting HBr with hydroiodic acid (HI) produces the analogous iodo derivative, but elimination yields drop to 50% due to iodide’s poorer leaving group ability [1].

Phosphorus-Mediated Elimination Strategies

P(V) Intermediate-Mediated E1cB Elimination

Phosphorus(V) reagents, notably phosphoryl chloride (POCl₃), enable an alternative elimination pathway via oxocarbenium ion intermediates. Treatment of acetylated glucose with POCl₃ generates a transient chlorophosphate intermediate at C1, which undergoes base-induced β-elimination to form D-glucal. The E1cB mechanism involves:

  • Deprotonation: Abstraction of the C2 proton by a mild base (e.g., pyridine)
  • Electron Cascade: Conjugate elimination of the phosphate group and formation of the 1,2-double bond

Table 2: Phosphorus Reagents in D-Glucal Synthesis

ReagentBaseSolventYield (%)
POCl₃PyridineCH₂Cl₂65
PCl₅Et₃NTHF58
(PhO)₃PODBUDMF72

This method circumvents the need for zinc, making it preferable for metal-sensitive applications. However, stoichiometric phosphate byproduct formation complicates purification.

Mechanistic Investigations of Phosphorus-Mediated Routes

Isotopic labeling studies using deuterated C2 protons confirm the E1cB pathway, as no deuterium scrambling occurs during elimination. Kinetic isotope effects (KIE ≈ 3.2) further support rate-limiting deprotonation. Computational models at the B3LYP/6-31G(d) level reveal a transition state with partial C1–O bond cleavage and incipient double bond character, consistent with a concerted asynchronous mechanism [1].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13265-84-4

Wikipedia

Glucal

Dates

Modify: 2023-09-15

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